Isomagnolol

Description

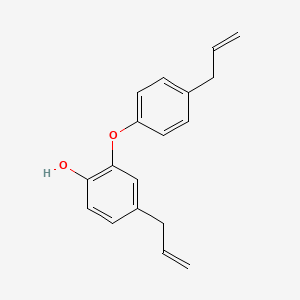

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWYIWHWKVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236555 | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87688-90-2 | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087688902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isomagnolol from Magnolia officinalis: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomagnolol, a bioactive neolignan found in the bark of Magnolia officinalis, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a structural isomer of the more extensively studied magnolol, this compound shares a range of pharmacological properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Magnolia officinalis. It details the experimental protocols for extraction, purification, and characterization, and presents quantitative data on its biological activities. Furthermore, this document illustrates key experimental workflows and the intricate signaling pathways modulated by this promising natural compound.

Discovery and Sourcing

This compound is a naturally occurring phenolic compound classified as a lignan. It is primarily sourced from plants of the Magnolia genus, with Magnolia officinalis being a notable source. While magnolol and honokiol are the most abundant neolignans in Magnolia bark, this compound is also present, albeit in smaller quantities. This compound is also recognized as a metabolite of magnolol, which can be formed through biotransformation by intestinal bacteria.

Isolation and Purification from Magnolia officinalis

The isolation of this compound from Magnolia officinalis bark involves a multi-step process encompassing extraction and chromatographic purification. While specific yields of this compound from M. officinalis are not widely reported, a study on Camellia sinensis roots indicated a low yield of 0.008–0.012% of dry weight, highlighting the need for efficient purification techniques.

Extraction

A general procedure for the extraction of lignans from Magnolia officinalis bark is outlined below. This process can be optimized for the enrichment of this compound.

Experimental Protocol: Solvent Extraction of Lignans

-

Material Preparation: The dried bark of Magnolia officinalis is pulverized into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Selection: Due to the phenolic nature of this compound, polar organic solvents are effective for extraction. Methanol or ethanol are commonly employed.

-

Extraction Process:

-

The powdered bark is macerated or subjected to Soxhlet extraction with the chosen solvent.

-

For maceration, the powder is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet extraction provides a continuous and more efficient extraction process.

-

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Due to the presence of multiple lignans with similar polarities in the crude extract, chromatographic techniques are essential for the isolation of pure this compound. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (HPLC) are effective methods for this purpose.[1]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. For lignans like this compound, a common system is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined through preliminary experiments to achieve an appropriate partition coefficient (K) for this compound. A K value between 0.5 and 2.0 is generally desirable.

-

HSCCC Operation:

-

The multilayer coil of the HSCCC instrument is first filled with the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase is pumped through the coil at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

-

Fraction Analysis: The collected fractions are analyzed by analytical HPLC to identify those containing pure this compound.

-

Solvent Removal: Fractions containing pure this compound are combined, and the solvent is removed under vacuum to yield the purified compound.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high resolution and is suitable for isolating pure compounds from complex mixtures.

-

Column and Mobile Phase: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. The mobile phase typically consists of a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Sample Preparation: The crude extract is dissolved in the initial mobile phase and filtered through a 0.45 µm membrane before injection.

-

Chromatographic Conditions:

-

A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute compounds with increasing hydrophobicity.

-

The flow rate is adjusted based on the column dimensions.

-

Detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., around 290 nm).

-

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, and their purity is confirmed by analytical HPLC.

-

Solvent Evaporation: The solvent is removed from the pure fractions to obtain the isolated this compound.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Data for Magnolol (for comparison)

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1, 1' | 131.9 | - |

| 2, 2' | 151.0 | - |

| 3, 3' | 116.1 | 6.99 (d, 2.0) |

| 4, 4' | 137.9 | - |

| 5, 5' | 128.9 | 7.11 (dd, 8.2, 2.0) |

| 6, 6' | 120.5 | 6.88 (d, 8.2) |

| 7, 7' | 39.5 | 3.39 (d, 6.7) |

| 8, 8' | 137.8 | 5.99 (m) |

| 9, 9' | 115.6 | 5.10 (m) |

Note: This data is for magnolol and serves as a reference. The exact chemical shifts for this compound will differ due to the different substitution pattern on the biphenyl core.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. The mass spectrum of this compound, like its isomer magnolol, is expected to show a molecular ion peak corresponding to its molecular formula, C₁₈H₁₈O₂.

Table 2: Mass Spectrometry Data for Magnolol (for comparison)

| Ion | m/z |

| [M-H]⁻ | 265.1223 |

Note: This data is for magnolol. This compound will have the same molecular weight and therefore a similar mass spectrum.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being of significant interest. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound, similar to magnolol, is known to possess anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway: this compound and the NF-κB Pathway

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined.

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| This compound | NO Inhibition | RAW 264.7 | Data not available in provided search results |

| Magnolol | NO Inhibition | RAW 264.7 | ~10-20 (estimated from various studies) |

| Honokiol | NO Inhibition | RAW 264.7 | ~5-15 (estimated from various studies) |

Antioxidant Activity

This compound possesses antioxidant properties, which are attributed to its phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure:

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.

Table 4: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC₅₀ (µg/mL) |

| This compound | DPPH Scavenging | Data not available in provided search results |

| Magnolol | DPPH Scavenging | ~5-10 (estimated from various studies) |

| Honokiol | DPPH Scavenging | ~2-8 (estimated from various studies) |

Conclusion and Future Directions

This compound, a neolignan from Magnolia officinalis, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties. This guide has provided a detailed overview of the methodologies for its isolation, purification, and characterization, as well as insights into its biological activities. Further research is warranted to fully elucidate the complete spectroscopic profile of this compound, establish robust and high-yield isolation protocols, and comprehensively investigate its pharmacological effects and underlying molecular mechanisms. Such studies will be crucial for the development of this compound-based therapeutics and for realizing its full potential in drug discovery.

References

A Technical Guide to the Biosynthesis of Isomagnolol from Monolignol Precursors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isomagnolol, a bioactive neolignan, originates from the phenylpropanoid pathway, starting with monolignol precursors. This technical guide delineates the biosynthetic sequence, key enzymatic players, and the transformation from monolignols to the direct precursor of this compound, magnolol. Central to this pathway is the oxidative coupling of chavicol, a monolignol-derived intermediate, catalyzed by laccase enzymes. While the plant-based biosynthesis primarily culminates in magnolol, this document also discusses the subsequent metabolic conversion to this compound, a process observed in mammals and influenced by gut microbiota. This guide provides a comprehensive overview of the pathway, quantitative data on yields, detailed experimental protocols for key analytical and characterization techniques, and visual diagrams of the biosynthetic and experimental workflows to support further research and development.

The Biosynthetic Pathway from Monolignols to this compound

The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway, which generates monolignols. These monolignols are then converted to pathway-specific intermediates that undergo oxidative coupling to form the neolignan magnolol. This compound is subsequently formed as a metabolite of magnolol.

Step 1: Biosynthesis of Monolignol Precursors

The pathway initiates with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, produce the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol[1][2]. The synthesis of the key intermediate for magnolol biosynthesis, p-coumaryl alcohol, involves the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), followed by reductases.

Step 2: Formation of Chavicol from p-Coumaryl Alcohol

The monolignol p-coumaryl alcohol serves as the precursor for chavicol. This conversion is hypothesized to be catalyzed by enzymes such as coniferyl alcohol acetyltransferase (CAAT) and allylphenol synthases (APS)[3].

Step 3: Laccase-Mediated Oxidative Coupling to Magnolol

The central step in the formation of the magnolol scaffold is the oxidative coupling of two chavicol molecules. This reaction is catalyzed by laccase enzymes (EC 1.10.3.2), which are copper-containing oxidases[3]. Specifically, the laccase MoLAC14 from Magnolia officinalis has been identified as a pivotal enzyme in this conversion[4]. Laccases generate phenoxy radicals from chavicol, which then couple to form magnolol[3]. While not explicitly demonstrated for magnolol biosynthesis, dirigent proteins (DIRs) are known to control the regio- and stereoselectivity of such radical coupling reactions in the biosynthesis of other lignans and may play a role in this step[5][6][7].

Step 4: Metabolic Conversion of Magnolol to this compound

Current evidence suggests that the isomerization of magnolol to this compound is not a primary step in the plant biosynthetic pathway but rather a metabolic conversion that occurs in mammals. Studies have identified trans-isomagnolol as a major fecal metabolite of orally administered magnolol in rats[8][9]. This transformation is likely mediated by enzymes in the gut microbiota[10]. This metabolic step is critical for the bioactivity profile of ingested magnolol.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages of the this compound biosynthesis pathway.

Caption: Figure 1: Overview of this compound Biosynthesis.

Caption: Figure 2: Laccase and Dirigent Protein Mediated Coupling.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis and analysis of magnolol and its derivatives.

| Parameter | Value | Organism/System | Reference |

| Magnolol Production Yield | |||

| Wild-type MoLAC14 | 7 mg/L | In vitro enzymatic synthesis | [3] |

| L532A mutant MoLAC14 | 148.83 mg/L | In vitro enzymatic synthesis | [3] |

| Analytical Detection Limits | |||

| Magnolol (LC/PDA in raw herb) | 0.58 mg/g | Magnolia officinalis | [11] |

| Magnolol (LC-MS/MS) | 0.0025-0.5 µg/mL (linearity range) | Rat plasma | [12] |

| Inhibition of CYP Enzymes by Magnolol | |||

| IC50 for CYP1A | 1.62 µM | Human liver microsomes | [13] |

| IC50 for CYP2C | 5.56 µM | Human liver microsomes | [13] |

| IC50 for CYP3A | 35.0 µM | Human liver microsomes | [13] |

Experimental Protocols

Detailed methodologies for the key experiments in the study of this compound biosynthesis are provided below.

Protocol for In Vitro Laccase Activity Assay

This protocol is adapted for determining the activity of a laccase, such as MoLAC14, using a phenolic substrate like chavicol, and can be monitored spectrophotometrically.

Materials:

-

Purified laccase enzyme (e.g., MoLAC14)

-

Chavicol (substrate)

-

100 mM Potassium Phosphate buffer, pH 6.5

-

Absolute methanol

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare 100 mM Potassium Phosphate buffer (pH 6.5 at 30°C).

-

Prepare a 10 mM stock solution of chavicol in absolute methanol.

-

Immediately before use, prepare a solution of the laccase enzyme in cold deionized water to a suitable concentration (e.g., 0.1-1.0 mg/mL).

-

-

Assay Mixture Preparation:

-

In a 3 mL cuvette, combine:

-

2.20 mL of 100 mM Potassium Phosphate buffer.

-

0.50 mL of laccase enzyme solution.

-

-

For the blank, substitute the enzyme solution with 0.50 mL of deionized water.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the cuvette to 30°C in a thermostatted spectrophotometer.

-

Initiate the reaction by adding 0.30 mL of the 10 mM chavicol stock solution (final concentration 1 mM).

-

Immediately mix by inversion and begin recording the increase in absorbance at a predetermined wavelength (determined by scanning the product spectrum) for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve for both the test and blank samples.

-

Subtract the rate of the blank from the test sample to get the enzyme-catalyzed rate.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions (requires determination of the molar extinction coefficient of the product).

-

Protocol for Functional Characterization of a Dirigent Protein

This protocol describes an in vitro assay to determine if a candidate dirigent protein can guide the stereoselective coupling of a monolignol radical.

Materials:

-

Purified candidate dirigent protein (e.g., recombinantly expressed in E. coli or a plant system)

-

Monolignol substrate (e.g., coniferyl alcohol or chavicol)

-

Oxidizing agent: Laccase or a peroxidase/H₂O₂ system

-

Reaction buffer (e.g., 100 mM MES buffer, pH 6.0)

-

LC-MS/MS system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare three reaction conditions in separate microcentrifuge tubes:

-

A (Negative Control): Monolignol + Oxidizing agent in reaction buffer.

-

B (DIR Test): Monolignol + Oxidizing agent + Dirigent protein in reaction buffer.

-

C (Boiled Control): Monolignol + Oxidizing agent + Boiled Dirigent protein in reaction buffer.

-

-

-

Reaction Incubation:

-

Add the monolignol substrate to each tube to a final concentration of ~0.5 mM.

-

Add the purified dirigent protein (or boiled control) to tubes B and C to a final concentration of ~5-10 µg/mL.

-

Initiate the reaction by adding the laccase (e.g., 0.1 U/mL) or peroxidase/H₂O₂.

-

Incubate the reactions at room temperature for 1-2 hours.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the products by chiral LC-MS/MS to separate and identify the stereoisomers of the coupled product (e.g., (+)-magnolol and (-)-magnolol).

-

Compare the product profiles of reactions A, B, and C. The presence of a significant enrichment of one stereoisomer in reaction B compared to the racemic mixture expected in reaction A indicates the stereodirecting function of the dirigent protein.

-

Protocol for LC-MS/MS Quantification of Magnolol and this compound

This protocol provides a framework for the separation and quantification of magnolol and its isomer, this compound, in biological or reaction samples[11][12].

Materials:

-

LC-MS/MS system with a triple quadrupole mass spectrometer and electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Magnolol and this compound analytical standards.

Procedure:

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Use a flow rate of 0.4 mL/min.

-

Employ a gradient elution, for example:

-

0-2 min: 30% B

-

2-10 min: Gradient to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Gradient back to 30% B

-

12.1-15 min: Re-equilibration at 30% B

-

-

-

Mass Spectrometry Conditions:

-

Operate the ESI source in negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing standard solutions.

-

Use Selected Reaction Monitoring (SRM) for quantification. Determine the optimal precursor-to-product ion transitions for both magnolol and this compound. For magnolol, a common transition is m/z 265 → 247[12]. A similar precursor ion would be expected for this compound, with potentially different fragment ions that would need to be determined experimentally.

-

-

Quantification:

-

Prepare a series of calibration standards of magnolol and this compound of known concentrations in the relevant matrix (e.g., reaction buffer, plasma extract).

-

Inject the standards and samples onto the LC-MS/MS system.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration of magnolol and this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Conclusion and Future Directions

The biosynthetic pathway to this compound is a fascinating example of how plants produce complex neolignans from simple monolignol precursors, and how these compounds can be further transformed by metabolic processes after ingestion. The identification of key enzymes like the laccase MoLAC14 has opened avenues for the biotechnological production of magnolol. However, several areas warrant further investigation. The precise enzymatic control of the conversion of p-coumaryl alcohol to chavicol needs to be elucidated. Furthermore, while dirigent proteins are hypothesized to play a role in the stereoselectivity of chavicol coupling, specific DIRs for this reaction have yet to be identified and characterized. Finally, a deeper understanding of the microbial enzymes responsible for the isomerization of magnolol to this compound could lead to novel biocatalytic methods for producing this specific isomer. Continued research in these areas will not only enhance our fundamental understanding of plant biochemistry but also provide new tools for the synthesis and development of pharmacologically important molecules.

References

- 1. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]

- 2. CA2995834A1 - Honokiol and magnolol formulations with increased stability and improved uptake, and methods of use thereof - Google Patents [patents.google.com]

- 3. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Dirigent Proteins Guide Assembly of Lignans and Lignin in Vascular Plants | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 12. Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Isomagnolol (molecular weight, melting point, solubility)

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of Isomagnolol, a biphenolic neolignan found in plants of the Magnolia genus. As a key metabolite of magnolol, this compound is of significant interest to researchers in pharmacology and drug development for its potential therapeutic applications, including its anti-inflammatory and antioxidant activities. This document outlines its molecular weight, melting point, and solubility, supported by detailed experimental protocols and visual workflows to aid in laboratory research.

Core Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Weight | 266.33 g/mol | [1][2] |

| Melting Point | 90-92 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO.[2][3] Less soluble in water.[3] | [2][3] |

| LogP | 3.5 | [3] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound. These protocols are provided as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.

Extraction and Purification of this compound from Magnolia officinalis

This protocol describes a general workflow for the isolation of this compound from its natural source.

Methodology:

-

Extraction: The dried and powdered bark of Magnolia officinalis is subjected to solvent extraction, typically with ethanol, to isolate the bioactive compounds.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Flash Chromatography: The crude extract is then subjected to flash chromatography on a silica gel column. A gradient of solvents (e.g., hexane and ethyl acetate) is used to separate the compounds based on their polarity.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

-

Preparative HPLC: The this compound-rich fractions are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to achieve high purity.

-

Analysis: The final product is analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm its identity and purity.[3]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Methodology:

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Determination of Solubility

Methodology:

-

Solvent Selection: A range of solvents, including water and various organic solvents (e.g., ethanol, methanol, DMSO), are selected for the analysis.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The saturated solutions are filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC with UV detection. The solubility is then expressed in units such as mg/mL or µg/mL.

Inferred Mechanism of Action: Anti-inflammatory and Antioxidant Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, its mechanism of action is largely inferred from its parent compound, magnolol.[1][4][5] this compound is believed to exert its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, as depicted below.

Pathway Description:

-

Anti-inflammatory Action: this compound is thought to inhibit the activation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By doing so, it can suppress the production of inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the enzyme cyclooxygenase-2 (COX-2).[3]

-

Antioxidant Action: this compound is also believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to protect cells from oxidative stress.[5]

This technical guide provides a foundational understanding of the physicochemical properties of this compound, offering valuable information for researchers and professionals in the field of drug development and natural product chemistry. The provided protocols and pathway diagrams serve as a practical resource for further investigation into the therapeutic potential of this promising compound.

References

- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]

- 4. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Spectroscopic Analysis of Isomagnolol for Researchers and Drug Development Professionals

A comprehensive guide to the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data of isomagnolol, a bioactive biphenyl neolignan found in Magnolia officinalis. This document provides a detailed analysis of its spectroscopic data, experimental protocols for its isolation and analysis, and a visual workflow for structural elucidation.

This compound, a structural isomer of magnolol and honokiol, is a key bioactive constituent of Magnolia officinalis bark, a plant with a long history in traditional medicine. As interest in the pharmacological properties of individual lignans grows, a thorough understanding of their structural characteristics through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a detailed examination of the NMR, MS, and IR spectroscopic data of this compound, alongside experimental protocols to aid in its identification and characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While specific ¹H and ¹³C NMR data for this compound were not explicitly found in the provided search results, the data for its isomers, magnolol and honokiol, are well-documented and can be used for comparative analysis. The structural differences, primarily the position of the allyl groups on the biphenyl core, will result in distinct chemical shifts and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Fragmentation |

| Data not explicitly found in search results |

Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the biphenyl neolignan structure, with cleavages of the allyl side chains being prominent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not explicitly found in search results |

Note: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and the allyl C=C bond.

Experimental Protocols

Detailed methodologies are essential for the reproducible isolation and analysis of natural products. The following sections outline the key experimental protocols for the study of this compound.

Isolation and Purification of this compound from Magnolia officinalis

This compound is typically isolated from the bark of Magnolia officinalis along with its isomers. A general procedure involves the following steps:

-

Extraction: The dried and powdered bark of Magnolia officinalis is extracted with an organic solvent such as methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fraction containing the lignans is subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different lignans.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

-

Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion, providing further structural information.

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Initial Biological Activity Screening of Isomagnolol: A Technical Guide

Abstract: Isomagnolol is a bioactive neolignan found in plants of the Magnolia genus and is a known metabolite of its more extensively studied isomer, magnolol.[1][2] While direct research on this compound is limited, the vast body of work on magnolol and honokiol provides a robust framework for predicting its biological activities and designing effective screening protocols. This technical guide outlines key methodologies for the initial biological screening of this compound, focusing on its potential anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant properties. Detailed experimental protocols, data presentation formats, and conceptual diagrams of relevant signaling pathways are provided to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Anticancer Activity Screening

The anticancer properties of neolignans like magnolol are well-documented, involving the inhibition of proliferation, metastasis, and angiogenesis through the modulation of key signaling pathways.[3] A primary screening of this compound should focus on these fundamental aspects of cancer biology.

1.1: Cell Viability and Proliferation Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H1975 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

1.2: Cell Migration and Invasion Assays These assays are crucial for evaluating the potential of this compound to inhibit metastasis.

-

Wound-Healing Assay:

-

Grow cells to confluence in a 6-well plate.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add a medium containing this compound at non-toxic concentrations.

-

Capture images at 0 and 24 hours to monitor the closure of the wound.

-

Quantify the migration rate by measuring the change in the wound area.[4]

-

-

Transwell Invasion Assay:

-

Use a Boyden chamber with a Matrigel-coated membrane (8 µm pore size).

-

Seed cancer cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix, stain (e.g., with crystal violet), and count the cells that have invaded the lower surface of the membrane.[4]

-

1.3: Western Blotting for Protein Expression This technique is used to detect changes in the expression of key proteins involved in cancer progression.

-

Protein Extraction: Lyse treated cells and quantify total protein concentration.

-

Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., HIF-1α, MMP-2, MMP-9, cleaved-PARP, cleaved-caspase 3) overnight at 4°C.[4][5]

-

Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Antiproliferative Activity of Neolignans (Example Data)

| Compound | Cell Line | IC50 (µM) after 48h | Reference |

|---|---|---|---|

| Magnolol Derivative A13 | H1975 (Lung) | 4.81 | [5] |

| Magnolol Derivative C1 | H1975 (Lung) | 5.30 | [5] |

| Magnolol Derivative 6a | MDA-MB-231 (Breast) | 20.43 | [4] |

| Magnolol Derivative 6a | A549 (Lung) | 28.27 |[4] |

Caption: Putative anticancer signaling pathways modulated by this compound.

Anti-inflammatory Activity Screening

Magnolol is known to exert potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and inhibiting key inflammatory pathways like NF-κB and MAPK.[1][6]

2.1: Measurement of Inflammatory Mediators

-

Cell Model: Use a cell line like RAW 264.7 macrophages or primary human neutrophils.

-

Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).[1]

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Quantification:

-

Nitric Oxide (NO): Measure NO production in the cell supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6, IL-8): Quantify the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][6][7]

-

Prostaglandin E2 (PGE2): Measure PGE2 levels via ELISA to assess the inhibition of cyclooxygenase (COX) enzymes.[1]

-

2.2: NF-κB Luciferase Reporter Assay This assay directly measures the activity of the NF-κB transcription factor.

-

Transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without this compound.

-

Lyse the cells and measure luciferase activity using a luminometer. A reduction in luminescence indicates inhibition of NF-κB activity.[6]

Table 2: Anti-inflammatory Activity of Neolignans (Example Data)

| Compound (Conc.) | Target | % Inhibition | Cell Model | Reference |

|---|---|---|---|---|

| Magnolol (15 µM) | COX-2 Activity | 45.8% | THP-1 | [6] |

| Honokiol (15 µM) | COX-2 Activity | 66.3% | THP-1 | [6] |

| Magnolol (15 µM) | NF-κB Activation | 44.8% | HEK293 | [6] |

| Magnolol | IL-1β Secretion | Significant | Neutrophils | [7] |

| Magnolol | IL-8 Secretion | Significant | Neutrophils |[7] |

Caption: Experimental workflow for screening anti-inflammatory activity.

Neuroprotective Activity Screening

Magnolol and honokiol have demonstrated neuroprotective effects, suggesting they may be therapeutic agents for neurodegenerative diseases by mitigating excitotoxicity and oxidative stress.[8][9]

3.1: In Vitro Neurotoxicity Models

-

Cell Culture: Use primary rat cerebellar granule cells or neuronal cell lines like PC-12.[8][10]

-

Induction of Damage: Induce neurotoxicity using agents such as:

-

Treatment: Pre-treat or co-treat cells with this compound.

-

Assessment of Neuroprotection:

Table 3: Neuroprotective Effects of Neolignans (Example Data)

| Compound | Toxin | Effect Measured | Outcome | Reference |

|---|---|---|---|---|

| Magnolol | Glucose Deprivation | Mitochondrial Function | Significantly reversed dysfunction | [8] |

| Honokiol | H₂O₂ | Mitochondrial Function | More potent protection than magnolol | [8] |

| Magnolol | 6-OHDA | Dopaminergic Neurons | Prevented neuronal loss |[11] |

Caption: Conceptual diagram of this compound's neuroprotective mechanisms.

Antimicrobial and Antifungal Activity Screening

Magnolol exhibits significant activity against a range of microorganisms, including bacteria responsible for periodontal disease and acne, as well as various fungi.[1][7][12]

4.1: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Method: Broth microdilution or agar dilution method.[12]

-

Procedure (Broth Microdilution):

-

Prepare a twofold serial dilution of this compound in a 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Porphyromonas gingivalis).[12][13]

-

Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration where no visible turbidity is observed.

-

4.2: Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination This assay determines the lowest concentration that kills the microorganism.

-

Following MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an agar plate free of the antimicrobial agent.

-

Incubate the plates.

-

The MFC/MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate.[7][14]

Table 4: Antimicrobial Activity of Neolignans (Example Data)

| Compound | Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Magnolol | P. gingivalis | 25 | Not Reported | [12] |

| Honokiol | A. actinomycetemcomitans | 25 | Not Reported | [12] |

| Magnolol | Propionibacterium acnes | 9 | Not Reported | [1] |

| Magnolol | Mycoplasma synoviae | 15.63 | 31.25 | [14] |

| Honokiol | Trichophyton rubrum | 8 | 16 |[7] |

Antioxidant Activity Screening

The phenolic hydroxyl groups in magnolol's structure are key to its ability to scavenge free radicals, making it a potent antioxidant.[15]

5.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This is a simple and widely used method to assess antioxidant capacity.

-

Prepare different concentrations of this compound in methanol or ethanol.

-

Add 1 mL of each concentration to 1 mL of a DPPH solution (e.g., 0.1 mM in methanol).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the IC50 value.[16]

5.2: Inhibited Autoxidation Assay This kinetic assay provides more detailed mechanistic information.

-

Principle: Measures the rate at which an antioxidant inhibits the autoxidation of a substrate (e.g., cumene or styrene) initiated by a radical initiator.[15]

-

Measurement: The consumption of oxygen is monitored over time.

-

Data: This method allows for the calculation of the stoichiometric number of peroxyl radicals trapped by each antioxidant molecule and the inhibition rate constant (k_inh).[15]

Table 5: Antioxidant Kinetic Parameters for Neolignans (Example Data)

| Compound | Solvent | Peroxyl Radicals Trapped | k_inh (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Magnolol | Chlorobenzene | 4 | 6.1 x 10⁴ | [15] |

| Honokiol | Chlorobenzene | 2 | 3.8 x 10⁴ | [15] |

| Magnolol | Acetonitrile | 4 | 6.0 x 10³ | [15] |

| Honokiol | Acetonitrile | 4 | 9.5 x 10³ |[15] |

References

- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial, Photoprotective, Anti-Inflammatory, and Selected Anticancer Properties of Honokiol Extracted from Plants of the Genus Magnolia and Used in the Treatment of Dermatological Problems—A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and synthesis of novel magnolol derivatives with potent anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Honokiol and Magnolol: Insights into Their Antidermatophytic Effects [mdpi.com]

- 8. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational and Experimental Assessments of Magnolol as a Neuroprotective Agent and Utilization of UiO-66(Zr) as Its Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective and restorative effects of magnolol on neurotoxicity in mice with 6-hydroxydopamine-induced hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of honokiol and magnolol isolated from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic insights of magnolol antimicrobial activity against Mycoplasma using untargeted metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enigmatic Presence of Isomagnolol in Camellia sinensis: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Experimental Protocols, and Putative Biological Significance of a Minor Lignan in the Tea Plant.

Introduction

Isomagnolol, a bioactive lignan primarily recognized for its presence in the genus Magnolia, has also been identified as a minor constituent within the roots of Camellia sinensis, the plant species from which tea is derived. While the extensive array of polyphenols, particularly catechins, in tea leaves has been the subject of voluminous research, the lignans residing in other tissues of the tea plant remain a comparatively nascent field of study. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound in Camellia sinensis. It is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this compound's presence in a globally significant plant. The guide details available experimental protocols for its extraction and discusses potential, inferred signaling pathways based on its structural analog, Magnolol.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor lignan in the roots of Camellia sinensis. To date, the scientific literature accessible through extensive searches does not provide specific quantitative data regarding the concentration of this compound in the roots, stems, or leaves of the tea plant. The existing research primarily focuses on the qualitative identification of this compound, particularly within the root tissues. The lack of quantitative studies represents a significant knowledge gap and a promising area for future research in the phytochemical analysis of Camellia sinensis.

Table 1: Quantitative Data on this compound in Camellia sinensis

| Plant Part | Cultivar/Variety | Geographic Origin | This compound Concentration (e.g., mg/g dry weight) | Analytical Method | Reference |

| Roots | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |

| Stems | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |

| Leaves | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |

Note: This table is provided as a template for future research. Currently, there is no available quantitative data to populate it.

Experimental Protocols

While quantitative data is scarce, a methodology for the extraction and isolation of this compound from Camellia sinensis roots has been described. This protocol is crucial for researchers aiming to isolate and quantify this compound or to investigate its biological activities.

Protocol 1: Extraction and Isolation of this compound from Camellia sinensis Roots

This protocol is adapted from methodologies described for the isolation of lignans from plant materials.

1. Sample Preparation:

-

Collect fresh roots of Camellia sinensis.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry or freeze-dry the roots to a constant weight.

-

Grind the dried roots into a fine powder.

2. Extraction:

-

Step 1: Defatting:

-

The powdered root material is first defatted to remove non-polar compounds that may interfere with subsequent extraction steps.

-

Suspend the root powder in hexane.

-

Heat the suspension at 40°C for 6 hours with continuous stirring.

-

Filter the mixture and discard the hexane fraction.

-

-

Step 2: Dichloromethane (DCM) Extraction:

-

The defatted root powder is then subjected to extraction with dichloromethane to isolate biphenyl lignans.

-

Submerge the powder in DCM and stir for 24 hours at room temperature.

-

Filter and collect the DCM extract.

-

Repeat the DCM extraction two more times (for a total of three extractions) to ensure exhaustive extraction of the target compounds.

-

Pool the DCM extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Chromatographic Separation:

-

Flash Chromatography:

-

The crude DCM extract is subjected to flash chromatography for the separation of this compound.

-

Stationary Phase: Silica gel (70–230 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 1:9 v/v and gradually increasing to 3:7 v/v).

-

Elution: this compound is expected to elute at a concentration of approximately 20–25% ethyl acetate in hexane.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

4. Purity and Structural Confirmation:

-

The purity of the isolated this compound should be assessed using HPLC.

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1. Workflow for the extraction and isolation of this compound.

Putative Signaling Pathways

Direct research on the signaling pathways affected by this compound specifically from Camellia sinensis is not currently available. However, extensive research has been conducted on its structural isomer, Magnolol, which is also a biphenyl neolignan. Given their structural similarities, it is plausible that this compound may exert its biological effects through similar molecular targets and signaling cascades. The following section outlines the key signaling pathways modulated by Magnolol, which can serve as a predictive framework for future investigations into this compound.

Inferred Anti-inflammatory Signaling Pathways

Magnolol has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways.[1][2][3]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Magnolol can inhibit the activation of the NF-κB pathway.[1][2][3] This is a critical pathway that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB can lead to a reduction in the inflammatory response.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes ERK1/2, JNK, and p38, is another crucial regulator of inflammation. Magnolol has been observed to suppress the phosphorylation of these kinases, thereby inhibiting the downstream signaling that leads to the production of inflammatory mediators.[1][2][3]

Figure 2. Inferred anti-inflammatory signaling pathways of this compound.

Inferred Antioxidant Signaling Pathways

Magnolol is also known for its antioxidant properties, which are mediated through the activation of protective cellular pathways.[1]

-

Nrf2/KEAP1 (Nuclear factor erythroid 2-related factor 2/Kelch-like ECH-associated protein 1) Pathway: Magnolol can activate the Nrf2/KEAP1 pathway.[1] Under normal conditions, Nrf2 is kept inactive by KEAP1. Upon activation by compounds like Magnolol, Nrf2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of antioxidant and detoxifying enzymes.

References

Preliminary Pharmacological Profile of Isomagnolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolol, a neolignan found in the bark of Magnolia officinalis, is a structural isomer and a metabolite of magnolol. While much of the existing research has centered on magnolol and its isomer honokiol, emerging evidence suggests that this compound possesses a unique pharmacological profile with potential therapeutic applications. This technical guide provides a preliminary investigation into the pharmacological activities of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key molecular pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Pharmacological Activities

Current research indicates that this compound exhibits a range of biological activities, including cannabinoid receptor modulation, and is predicted to have anti-inflammatory, antioxidant, and neuroprotective properties, largely inferred from studies on its parent compound, magnolol.

Cannabinoid Receptor Modulation

trans-Isomagnolol has been identified as a selective partial agonist of the Cannabinoid Receptor 2 (CB2).[1] This interaction is significant as CB2 receptor activation is associated with anti-inflammatory and analgesic effects.[2] In contrast to its metabolite, tetrahydromagnolol, trans-isomagnolol was found to be inactive as an antagonist at the G-protein coupled receptor 55 (GPR55).[3]

Anti-Inflammatory and Antioxidant Potential

While direct quantitative data for this compound is limited, its structural similarity to magnolol suggests potential anti-inflammatory and antioxidant properties. Magnolol has been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals.[2]

Neuroprotective Potential

Similarly, the neuroprotective effects of this compound are largely extrapolated from studies on magnolol, which has been demonstrated to protect neurons from various insults, including glutamate-induced excitotoxicity.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its parent compound, magnolol, for comparative purposes.

| Compound | Target/Assay | Activity | Value | Reference |

| trans-Isomagnolol | Cannabinoid Receptor 2 (CB2) | Partial Agonist | - | [1] |

| trans-Isomagnolol | G-protein coupled receptor 55 (GPR55) | Antagonist | Inactive | [3] |

| Magnolol | Cannabinoid Receptor 2 (CB2) | Partial Agonist (EC50) | 3.28 µM | [1][5] |

| Magnolol | α-glucosidase | Inhibition (IC50) | 2.0 µM | [2] |

| Magnolol | Protein Tyrosine Phosphatase-1B (PTP1B) | Inhibition (IC50) | 24.6 µM | [2] |

| Magnolol | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist (Ki) | 2.04 µM | [2] |

| Magnolol | Cytochrome P450 1A (CYP1A) | Inhibition (IC50) | 1.62 µM | [2] |

| Magnolol | Cytochrome P450 2C (CYP2C) | Inhibition (IC50) | 5.56 µM | [2] |

| Magnolol | Cytochrome P450 3A (CYP3A) | Inhibition (IC50) | 35.0 µM | [2] |

Note: Specific quantitative data (Ki, EC50, IC50) for the partial agonist activity of trans-isomagnolol at the CB2 receptor, as well as for its anti-inflammatory and antioxidant activities, are not yet available in the public domain and require access to the full text of cited literature for confirmation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological profiling of this compound.

Cannabinoid Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (EC50) of this compound at cannabinoid receptors.

Protocol:

-

Radioligand Binding Assay (for Ki):

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are used.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay: Membranes are incubated with a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the test compound (this compound).

-

Detection: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Bound and free radioligand are separated by filtration, and radioactivity is measured by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

-

-

cAMP Accumulation Assay (for EC50):

-

Cell Culture: CHO cells co-expressing the respective cannabinoid receptor and a cAMP-responsive reporter gene are used.

-

Assay: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production and then incubated with varying concentrations of the test compound.

-

Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: EC50 values are determined by plotting the concentration-response curve.

-

In Vitro Anti-Inflammatory Assay: Nitric Oxide Inhibition

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Assay: Cells are pre-treated with various concentrations of this compound for a specified period before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.

-

NO Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vitro Antioxidant Assays

Objective: To determine the free radical scavenging activity of this compound.

Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable DPPH radical.

-

Assay: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with varying concentrations of this compound.

-

Detection: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured spectrophotometrically after a set incubation time.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Assay: The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). This pre-formed radical solution is then incubated with different concentrations of this compound.

-

Detection: The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

-

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal cell death.

Protocol:

-

Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12) are cultured.

-

Assay: Cells are pre-treated with different concentrations of this compound for a defined period before being exposed to a toxic concentration of glutamate.

-

Viability Assessment: Cell viability is measured using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The percentage of cell survival is calculated relative to the glutamate-treated control, and the EC50 value for neuroprotection is determined.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of its parent compound, magnolol, the NF-κB and MAPK signaling cascades are of particular interest.

Cannabinoid Receptor 2 (CB2) Signaling

As a partial agonist, this compound is expected to activate the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

CB2 Receptor Signaling Pathway for this compound

Putative Anti-Inflammatory Signaling (NF-κB Pathway)

Based on studies of magnolol, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.

Putative Inhibition of the NF-κB Pathway by this compound

Experimental Workflow for Pharmacological Screening

A logical workflow for the preliminary pharmacological investigation of a compound like this compound is outlined below.

References

- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnolol Reduces Glutamate-Induced Neuronal Excitotoxicity and Protects against Permanent Focal Cerebral Ischemia Up to 4 Hours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Isomagnolol's Role as a Metabolite of Magnolol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolol, a bioactive neolignan from Magnolia officinalis, is subject to extensive metabolism that significantly influences its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of isomagnolol as a key metabolite of magnolol. It details the metabolic pathways, including the role of cytochrome P450 enzymes and microbial biotransformation, and presents available quantitative data on these processes. Furthermore, this guide outlines detailed experimental protocols for the in vitro study of magnolol metabolism and the analytical quantification of its metabolites. A comparative analysis of the modulation of critical signaling pathways by both magnolol and this compound is also presented, supported by visual diagrams to elucidate complex biological interactions. This document serves as a critical resource for researchers engaged in the study of magnolol's therapeutic potential and the metabolic considerations crucial for drug development.

Introduction

Magnolol (5,5'-diallyl-2,2'-dihydroxybiphenyl) is a well-characterized polyphenolic compound with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. However, its clinical application is often hampered by low water solubility and rapid metabolism, leading to poor bioavailability[1]. The biotransformation of magnolol gives rise to several metabolites, among which this compound and tetrahydromagnolol are prominent[1][2]. This compound, a structural isomer of magnolol, is formed through the isomerization of one of the allyl groups to a propenyl group. Emerging evidence suggests that these metabolites are not mere inactive byproducts but may possess their own distinct or even enhanced biological activities, thereby contributing to the overall therapeutic profile of magnolol[3]. Understanding the metabolic fate of magnolol and the pharmacological role of its metabolites, such as this compound, is paramount for optimizing its therapeutic use and for the rational design of novel drug candidates.

Metabolic Pathways of Magnolol to this compound

The metabolism of magnolol is a complex process involving both host enzymes and intestinal microbiota. It primarily undergoes Phase I and Phase II metabolism.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolism of magnolol[1][4]. While specific CYP isoforms responsible for the isomerization of magnolol to this compound are not definitively identified, it is known that CYP2C and CYP3A subfamilies are significantly involved in the overall metabolism of magnolol[4].

Phase II Metabolism: Magnolol is also subject to extensive Phase II conjugation reactions, primarily glucuronidation and sulfation, which increase its water solubility and facilitate its excretion[1].

Microbial Metabolism: Intestinal bacteria play a crucial role in the metabolism of magnolol. Studies have identified "trans-isomagnolol" as a fecal metabolite in rats, suggesting that the gut microbiota is capable of performing the isomerization of the allyl side chain of magnolol[2][3]. The formation of metabolites like this compound appears to be related to the induction of metabolic enzymes, potentially within these intestinal bacteria[2].

The proposed metabolic conversion of magnolol to this compound is visualized in the following diagram.

Quantitative Data on Magnolol Metabolism

While specific enzyme kinetics for the conversion of magnolol to this compound are not yet well-defined in the literature, extensive research has been conducted on the interaction of magnolol with metabolic enzymes. The following tables summarize the available quantitative data.

Table 1: Inhibitory Effects of Magnolol on Human Cytochrome P450 Isoforms

| CYP Isoform | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference(s) |

| CYP1A2 | 5.4 | - | - | [5] |

| CYP1A | 1.62 | Uncompetitive | 1.09-12.0 | [1][4] |

| CYP2C | 5.56 | Competitive | 10.0-15.2 | [1][4] |

| CYP3A | 35.0 | Competitive | 93.7-183 | [1][4] |